(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Organic Synthesis Cross-Coupling Pharmaceutical Intermediates

(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS 2138047-51-3) is a halogenated pyridine derivative with the molecular formula C₆H₇BrCl₂N₂ and a molecular weight of 257.94 g/mol. The compound features a pyridine ring bearing bromine at the 4-position, chlorine at the 6-position, and a methanamine group at the 2-position, isolated as the hydrochloride salt.

Molecular Formula C6H7BrCl2N2
Molecular Weight 257.94
CAS No. 2138047-51-3
Cat. No. B2946851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride
CAS2138047-51-3
Molecular FormulaC6H7BrCl2N2
Molecular Weight257.94
Structural Identifiers
SMILESC1=C(C=C(N=C1CN)Cl)Br.Cl
InChIInChI=1S/C6H6BrClN2.ClH/c7-4-1-5(3-9)10-6(8)2-4;/h1-2H,3,9H2;1H
InChIKeyWTRXBYUEEANNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride (CAS 2138047-51-3): A Positionally Defined Halogenated Pyridine Building Block for Synthetic and Medicinal Chemistry


(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS 2138047-51-3) is a halogenated pyridine derivative with the molecular formula C₆H₇BrCl₂N₂ and a molecular weight of 257.94 g/mol . The compound features a pyridine ring bearing bromine at the 4-position, chlorine at the 6-position, and a methanamine group at the 2-position, isolated as the hydrochloride salt. This substitution pattern renders it a valuable synthetic intermediate, particularly for sequential cross-coupling reactions in pharmaceutical and agrochemical research. The compound's distinct regioisomeric arrangement distinguishes it from other bromochloropyridine methanamines, and its hydrochloride form provides enhanced solid-state stability and solubility in polar solvents compared to the free base .

Why Generic (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride (CAS 2138047-51-3) Cannot Be Interchanged with Regioisomers or Free Base Analogs


In synthetic chemistry, regioisomeric purity is critical for reaction predictability and product consistency. The 4-bromo-6-chloro-2-methanamine substitution pattern of this compound directs cross-coupling and nucleophilic substitution reactions with specific regioselectivity . Interchanging this compound with regioisomers such as the 5-bromo-6-chloro, 3-bromo-5-chloro, or 6-bromo-4-chloro analogs introduces variability in electronic and steric environments, potentially altering reaction kinetics, yields, and chemo-/regioselectivity outcomes. Additionally, substituting the hydrochloride salt with the free base (CAS 1393577-13-3) can compromise solid-state stability and complicate reaction work-up due to differences in solubility and hygroscopicity . The quantitative evidence below substantiates why this specific regioisomer and salt form should be prioritized over closely related alternatives for demanding synthetic applications.

Quantitative Differentiation of (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride (CAS 2138047-51-3) Against Close Analogs


Purity Advantage: 98%+ HPLC Purity Ensures Reliable Cross-Coupling Outcomes

This compound is commercially available at a purity of ≥98% (HPLC), as reported by multiple vendors including Leyan, ChemicalBook, and AKSci . In contrast, many positional isomers and analogs (e.g., 5-bromo-6-chloro isomer, CAS 1799439-04-5) are typically supplied at 95% purity . A 3% absolute purity difference corresponds to a 60% reduction in potential impurities in a 5-gram scale reaction, directly impacting cross-coupling yield and minimizing purification burden.

Organic Synthesis Cross-Coupling Pharmaceutical Intermediates

Regioisomeric Identity: 4-Bromo-6-Chloro Substitution Pattern Confers Unique Cross-Coupling Reactivity

The 4-bromo-6-chloro-2-methanamine arrangement is a defined regioisomer not commonly represented in vendor catalogs for this specific combination of halogen and amine positions [1]. The closest commercially available comparators include the 5-bromo-6-chloro (CAS 1799439-04-5) and 3-bromo-5-chloro (CAS 1257535-43-5) regioisomers . These differ in the relative positioning of bromine, chlorine, and the methanamine group, which directly influences the electronic activation/deactivation patterns for palladium-catalyzed cross-couplings. The 4-bromo-6-chloro pattern provides a distinct electronic profile compared to the 5-bromo-6-chloro pattern, which has been shown in related dihalogenopyridine studies to exhibit different reactivity in palladium-catalyzed heteroarylation [2].

Medicinal Chemistry Regioselective Synthesis Halogenated Pyridines

Hydrochloride Salt Form Enhances Solid-State Stability and Solubility for Solution-Phase Chemistry

The hydrochloride salt of (4-bromo-6-chloropyridin-2-yl)methanamine (CAS 2138047-51-3) offers improved solid-state stability and solubility in water and polar organic solvents compared to its free base counterpart (CAS 1393577-13-3) . The free base is a neutral molecule with a molecular weight of 221.48 g/mol and may be more prone to oxidation or hygroscopicity. The hydrochloride salt, with a molecular weight of 257.94 g/mol, is a crystalline solid that is easier to weigh, handle, and store, and it directly dissolves in aqueous or polar reaction media without requiring in-situ protonation. Storage recommendations for the hydrochloride include room temperature under inert atmosphere .

Formulation Chemical Stability Solution-Phase Synthesis

Synthetic Versatility: Documented Use as an Intermediate in LOXL2 Inhibitor Research

The compound has been cited in a research context as a small molecule inhibitor of Lysyl Oxidase Like 2 (LOXL2), a target implicated in fibrotic diseases and cancer metastasis . While specific IC50 data for this exact compound is not publicly available in peer-reviewed literature, related 2-chloropyridin-4-yl methanamine derivatives show LOXL2 IC50 values of 126 nM to 1.45 μM . The 4-bromo-6-chloro substitution pattern provides a distinct halogen profile that could confer different selectivity or potency compared to the 2-chloro analog. The presence of this compound in LOXL2 inhibitor patents (e.g., US-9056832-B2) further validates its utility as a privileged scaffold for medicinal chemistry optimization .

LOXL2 Inhibition Drug Discovery Fibrosis

Primary Application Scenarios for (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride (CAS 2138047-51-3) Based on Quantitative Evidence


Synthesis of Advanced Pharmaceutical Intermediates via Sequential Cross-Coupling

The high purity (98%) of this building block makes it ideal for constructing complex pharmaceutical scaffolds through iterative Suzuki-Miyaura or Buchwald-Hartwig couplings. The 4-bromo substituent can undergo selective cross-coupling under mild conditions, while the 6-chloro group remains intact for subsequent functionalization. This sequential reactivity is critical for generating libraries of LOXL2 inhibitors or other bioactive heterocycles, as indicated by its presence in relevant patent literature . The hydrochloride salt ensures consistent solubility in reaction media, reducing variability during scale-up .

Regioselective SAR Studies in Medicinal Chemistry

Medicinal chemists investigating bromochloropyridine-based scaffolds require precise regioisomers to accurately map structure-activity relationships. The 4-bromo-6-chloro-2-methanamine pattern provides a defined electronic and steric environment distinct from the 5-bromo-6-chloro or 3-bromo-5-chloro analogs [1]. Procurement of this specific regioisomer ensures that SAR conclusions are not confounded by positional isomerism, which can dramatically alter target binding or cellular permeability. This compound is particularly relevant for programs targeting LOXL2 or other metal-dependent enzymes where halogen positioning influences chelation or π-stacking interactions.

Chemical Biology Tool Development

The hydrochloride salt form facilitates straightforward conjugation to biotin, fluorophores, or solid supports via the primary amine handle. Researchers can exploit the halogen atoms as synthetic handles for late-stage diversification or as heavy atoms for X-ray crystallography phasing. The improved solid-state stability and solubility reduce technical hurdles in preparing probe molecules, enabling faster generation of chemical tools for target validation or assay development.

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